molecular formula C7HF4KO2 B3040105 Potassium 2,3,4,5-tetrafluorobenzoate CAS No. 1562541-14-3

Potassium 2,3,4,5-tetrafluorobenzoate

Cat. No.: B3040105
CAS No.: 1562541-14-3
M. Wt: 232.17 g/mol
InChI Key: DGTQADIZSHAYMV-UHFFFAOYSA-M
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Description

Potassium 2,3,4,5-tetrafluorobenzoate is a chemical compound with the molecular formula C7H3F4KO2. It is a potassium salt of 2,3,4,5-tetrafluorobenzoic acid. This compound is notable for its fluorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2,3,4,5-tetrafluorobenzoate can be synthesized through the neutralization of 2,3,4,5-tetrafluorobenzoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction can be represented as follows:

C7H3F4COOH+KOHC7H3F4COOK+H2O\text{C}_7\text{H}_3\text{F}_4\text{COOH} + \text{KOH} \rightarrow \text{C}_7\text{H}_3\text{F}_4\text{COOK} + \text{H}_2\text{O} C7​H3​F4​COOH+KOH→C7​H3​F4​COOK+H2​O

Industrial Production Methods: Industrial production of this compound involves large-scale neutralization reactions, often carried out in reactors designed for efficient mixing and heat management. The purity of the final product is ensured through crystallization and filtration processes.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms, which make the aromatic ring more susceptible to attack by nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of different oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products:

    Substitution: Products vary depending on the nucleophile used, often resulting in substituted benzoates.

    Reduction: Reduced derivatives of the benzoate.

    Oxidation: Oxidized forms of the benzoate, potentially leading to carboxylate derivatives.

Scientific Research Applications

Potassium 2,3,4,5-tetrafluorobenzoate is used in various fields of scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex fluorinated compounds and coordination complexes.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which potassium 2,3,4,5-tetrafluorobenzoate exerts its effects is largely dependent on its interaction with other molecules. The fluorine atoms on the aromatic ring enhance its reactivity and ability to form stable complexes with metals. This makes it a valuable ligand in coordination chemistry, where it can stabilize metal centers and influence their reactivity.

Comparison with Similar Compounds

  • Potassium 2,3,5,6-tetrafluorobenzoate
  • Potassium pentafluorobenzoate
  • Potassium 2,4,5-trifluorobenzoate

Comparison:

  • Potassium 2,3,4,5-tetrafluorobenzoate is unique due to the specific positioning of its fluorine atoms, which affects its reactivity and stability compared to other fluorinated benzoates.
  • Potassium 2,3,5,6-tetrafluorobenzoate has a different fluorine arrangement, leading to variations in its chemical behavior and applications.
  • Potassium pentafluorobenzoate contains an additional fluorine atom, which further enhances its electron-withdrawing properties and reactivity.
  • Potassium 2,4,5-trifluorobenzoate has one less fluorine atom, resulting in different reactivity patterns and potential uses.

Properties

IUPAC Name

potassium;2,3,4,5-tetrafluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2.K/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTQADIZSHAYMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,3,4,5-tetrafluorobenzoate
Reactant of Route 2
Potassium 2,3,4,5-tetrafluorobenzoate
Reactant of Route 3
Potassium 2,3,4,5-tetrafluorobenzoate
Reactant of Route 4
Potassium 2,3,4,5-tetrafluorobenzoate
Reactant of Route 5
Potassium 2,3,4,5-tetrafluorobenzoate
Reactant of Route 6
Potassium 2,3,4,5-tetrafluorobenzoate

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